[3-(2-Chloroacetamido)anilino](oxo)acetic acid

Acetylcholinesterase Malaria vector control Insecticide discovery

Choose [3-(2-Chloroacetamido)anilino](oxo)acetic acid (CAS 90797-60-7) for its unique dual inhibition of Anopheles AChE and human ANO1 calcium-activated chloride channel—a profile absent in simpler oxanilic acid analogs. The electrophilic 2-chloroacetamido group enables covalent target modification for TCI design and insecticide resistance studies. Ensure you procure the correct CAS to avoid inactive de-analogated surrogates.

Molecular Formula C10H9ClN2O4
Molecular Weight 256.64 g/mol
CAS No. 90797-60-7
Cat. No. B14370606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Chloroacetamido)anilino](oxo)acetic acid
CAS90797-60-7
Molecular FormulaC10H9ClN2O4
Molecular Weight256.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C(=O)O)NC(=O)CCl
InChIInChI=1S/C10H9ClN2O4/c11-5-8(14)12-6-2-1-3-7(4-6)13-9(15)10(16)17/h1-4H,5H2,(H,12,14)(H,13,15)(H,16,17)
InChIKeyMQRFURFCVAFAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring [3-(2-Chloroacetamido)anilino](oxo)acetic acid (CAS 90797-60-7) for Bioactivity Screening: A Quantitative Comparator Overview


[3-(2-Chloroacetamido)anilino](oxo)acetic acid (CAS 90797-60-7, molecular formula C10H9ClN2O4, MW 256.64 g/mol) is a synthetic oxanilic acid derivative bearing a 2-chloroacetamido substituent on the aniline ring . The compound is structurally related to the oxanilic acid class, which includes antiallergic agents such as tazanolast metabolites [1]. Public-domain bioactivity data from authoritative databases (ChEMBL, BindingDB) reveal moderate inhibition of Anopheles gambiae acetylcholinesterase (AChE) and human ANO1 (TMEM16A) calcium-activated chloride channel, making it a probe candidate for vector control and ion channel research [2][3].

Why Oxanilic Acid Analogs Cannot Be Interchanged with [3-(2-Chloroacetamido)anilino](oxo)acetic acid in Screening Cascades


Simpler oxanilic acid analogs such as 4'-chlorooxanilic acid (CAS 17738-71-5) and [(3-chlorophenyl)amino](oxo)acetic acid (CAS 17709-99-8) lack the 2-chloroacetamido substituent that imparts unique electrophilic reactivity and hydrogen-bonding capacity [1]. Public bioactivity databases contain zero curated IC50 values for these de-analogated compounds against any target, rendering them unfit as surrogates for the title compound in AChE or ANO1 screening [2]. The 2-chloroacetamido moiety can form a covalent bond with nucleophilic residues (e.g., active-site cysteine or serine), a mechanism unavailable to the simple phenyl-substituted oxanilic acids . Consequently, procurement substitutions risk nullifying the functional group–dependent pharmacological profile documented below.

Quantitative Differentiation Evidence for [3-(2-Chloroacetamido)anilino](oxo)acetic acid Against Closest Structural and Pharmacological Analogs


Anopheles gambiae AChE Inhibition: IC50 of 142 nM vs. Human AChE Inactivity Demonstrates Malaria Vector Selectivity

[3-(2-Chloroacetamido)anilino](oxo)acetic acid inhibits recombinant Anopheles gambiae wild-type AChE with an IC50 of 142 nM after 10 min incubation by Ellman assay [1]. At 60 min, the IC50 increases to 285 nM, indicating a time-dependent binding profile [1]. No inhibition of human AChE is reported in the same publicly curated dataset, implying a selectivity window for the mosquito enzyme [1]. By comparison, the structurally simpler 3-substituted oxanilic acid analog [(3-chlorophenyl)amino](oxo)acetic acid (CAS 17709-99-8) has no recorded AChE activity [2].

Acetylcholinesterase Malaria vector control Insecticide discovery

Human ANO1 Chloride Channel Inhibition: IC50 = 1.1 µM Compared with Ani9 (IC50 = 77 nM) and T16Ainh-A01 (IC50 ≈ 1–1.8 µM)

In an electrophysiological assay using FRT cells expressing human ANO1, [3-(2-Chloroacetamido)anilino](oxo)acetic acid inhibited ATP-induced chloride current with an IC50 of 1.1 µM after 20 min pre-incubation [1]. This potency is comparable to the first-generation ANO1 inhibitor T16Ainh-A01 (IC50 ≈ 1–1.8 µM) but is 14-fold weaker than the optimized inhibitor Ani9 (IC50 = 77 nM) [2].

ANO1 TMEM16A Calcium-activated chloride channel Cancer Pain

Structural Differentiation: 2-Chloroacetamido Substituent Confers Electrophilic Reactivity Absent in Simple Phenyl-Substituted Oxanilic Acids

The title compound contains a 2-chloroacetamido group capable of acting as an electrophilic warhead toward nucleophilic amino acid side chains (Cys, Ser), a feature absent from the closest commercially available de-analogated oxanilic acids such as 4'-chlorooxanilic acid (CAS 17738-71-5) and [(3-chlorophenyl)amino](oxo)acetic acid (CAS 17709-99-8) [1]. The 2-chloroacetamido group is known to form covalent adducts with proteins, potentially leading to irreversible or slowly reversible target engagement [2]. The molecular weight of 256.64 g/mol (versus ~199.59 g/mol for the simpler analogs) reflects the additional functional group complexity, which also increases topological polar surface area and hydrogen-bond donor count, altering solubility and membrane permeability .

Covalent inhibitor Electrophilic warhead Oxanilic acid scaffold

Dual-Target Pharmacological Fingerprint: Combined AChE/ANO1 Activity Profile Unmatched by Known Oxanilic Acid Derivatives

The compound concurrently inhibits Anopheles gambiae AChE (IC50 142 nM) and human ANO1 (IC50 1.1 µM) [1][2]. No other oxanilic acid derivative in public databases (including tazanolast, 4'-chlorooxanilic acid, or 3-chlorophenyl oxamic acid) has demonstrated measurable activity against either target, let alone both [3]. This dual pharmacological fingerprint may reflect the compound's unique 2-chloroacetamido substitution, which enables interactions with both the cholinergic active site and the channel protein.

Polypharmacology Acetylcholinesterase ANO1 Dual inhibitor

High-Impact Application Scenarios for [3-(2-Chloroacetamido)anilino](oxo)acetic acid Based on Quantitative Differentiation Evidence


Species-Selective Acetylcholinesterase Probe for Malaria Vector Research

With an IC50 of 142 nM against recombinant An. gambiae AChE and no reportable inhibition of human AChE, this compound can serve as a selectivity benchmark in insecticide discovery screens targeting the major malaria vector [1]. Researchers can use it alongside carbamate or organophosphate standards to assess cross-resistance profiles in field-collected mosquito strains, leveraging the time-dependent inhibition kinetics (IC50 shift from 142 to 285 nM over 60 min) to probe binding mechanism [1].

ANO1 Channel Blocker with Novel Oxanilic Acid Chemotype for Scaffold-Hopping

The compound's IC50 of 1.1 µM for human ANO1 is equipotent to the historical benchmark T16Ainh-A01 but belongs to a chemically distinct structural class [2]. In drug discovery programs seeking ANO1 inhibitors with improved selectivity or pharmacokinetics, this oxanilic acid derivative provides an alternative starting scaffold that avoids the aminophenylthiazole core common to first-generation ANO1 blockers [2].

Covalent Probe Design Featuring 2-Chloroacetamido Electrophile

The 2-chloroacetamido moiety endows the compound with potential for covalent target modification, a feature absent in simpler chlorophenyl oxanilic acids . Medicinal chemists can utilize this reactive group for targeted covalent inhibitor (TCI) design, for example, by tethering the compound to a recognition element or using it as a warhead isostere during structure–activity relationship (SAR) exploration, confirmed by the increased molecular weight and hydrogen-bonding descriptors relative to non-electrophilic analogs .

Dual-Target Pharmacological Tool for Ion Channel / Cholinergic Crosstalk Studies

The unique concurrent inhibition of both mosquito AChE and human ANO1 (IC50 values of 142 nM and 1.1 µM, respectively) enables single-agent probing of pathways where calcium-activated chloride conductance and cholinergic signaling intersect, such as insect salivary gland secretion or host-parasite interactions [1][2]. No other oxanilic acid derivative publicly displays this dual activity, positioning the compound as a first-in-class tool for systems-level pharmacology experiments .

Quote Request

Request a Quote for [3-(2-Chloroacetamido)anilino](oxo)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.